MHBMA-d6

Description

Properties

Molecular Formula |

C18H30N2O8S2 |

|---|---|

Molecular Weight |

478.6 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(1,1,2,3,4,4-hexadeuterio-1-hydroxybut-3-en-2-yl)sulfanylpropanoic acid;(2R)-2-acetamido-3-(1,1,2,3,4,4-hexadeuterio-2-hydroxybut-3-enyl)sulfanylpropanoic acid |

InChI |

InChI=1S/2C9H15NO4S/c1-3-7(12)4-15-5-8(9(13)14)10-6(2)11;1-3-7(4-11)15-5-8(9(13)14)10-6(2)12/h3,7-8,12H,1,4-5H2,2H3,(H,10,11)(H,13,14);3,7-8,11H,1,4-5H2,2H3,(H,10,12)(H,13,14)/t2*7?,8-/m00/s1/i2*1D2,3D,4D2,7D |

InChI Key |

IEWINGYEAUEHJQ-XDBRDGETSA-N |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])(C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C)O)[2H].[2H]C(=C([2H])C([2H])(C([2H])([2H])O)SC[C@@H](C(=O)O)NC(=O)C)[2H] |

Canonical SMILES |

CC(=O)NC(CSCC(C=C)O)C(=O)O.CC(=O)NC(CSC(CO)C=C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to MHBMA-d6 for Researchers, Scientists, and Drug Development Professionals

Introduction

MHBMA-d6, a deuterated form of monohydroxy-3-butenyl mercapturic acids (MHBMA), serves as a critical internal standard for the quantitative analysis of MHBMA. MHBMA is a significant biomarker for assessing exposure to 1,3-butadiene, a compound classified as a probable human carcinogen by the United States Environmental Protection Agency.[1] Accurate measurement of MHBMA in biological matrices, such as urine, is paramount for toxicological studies, occupational health monitoring, and cancer risk assessment.[2][3] This guide provides a comprehensive overview of this compound, its properties, its role in the metabolic pathway of 1,3-butadiene, and detailed experimental protocols for its use in research and drug development.

Core Concepts

This compound: The Internal Standard

In analytical chemistry, particularly in mass spectrometry-based methods, an internal standard is a compound added in a known amount to a sample to aid in the quantification of an analyte. The ideal internal standard is chemically similar to the analyte but can be differentiated by the analytical instrument. This compound is a stable, isotopically labeled version of MHBMA, where six hydrogen atoms have been replaced with deuterium. This substitution results in a mass shift that is easily detectable by a mass spectrometer, allowing it to be distinguished from the endogenous, non-labeled MHBMA. The use of a deuterated internal standard like this compound is a cornerstone of the isotope dilution mass spectrometry technique, which is considered a gold standard for accurate quantification due to its ability to correct for variations in sample preparation and instrument response.[2][4]

1,3-Butadiene Metabolism and the Formation of MHBMA

1,3-Butadiene is metabolized in the body, primarily by the liver, through a series of enzymatic reactions. A key pathway involves the oxidation of 1,3-butadiene to reactive epoxide intermediates. These epoxides can then be detoxified through conjugation with glutathione (GSH), a process that ultimately leads to the formation of mercapturic acids, which are excreted in the urine. MHBMA is one such mercapturic acid. The metabolic pathway leading to the formation of MHBMA is a critical area of study in understanding the toxicology of 1,3-butadiene.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its application in analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉D₆NO₄S | |

| Molecular Weight | 239.32 g/mol | |

| IUPAC Name | (2R)-2-acetamido-3-(1,1,2,3,4,4-hexadeuterio-1-hydroxybut-3-en-2-yl)sulfanylpropanoic acid;(2R)-2-acetamido-3-(1,1,2,3,4,4-hexadeuterio-2-hydroxybut-3-enyl)sulfanylpropanoic acid | |

| Physical State | Solid (typically) | - |

| Purity | >98% chemical purity, >98% isotopic enrichment (typical) |

Table 2: Analytical Method Parameters for MHBMA Quantification using this compound

| Parameter | Value | Reference |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | |

| Sample Matrix | Human Urine | |

| Extraction Method | Solid-Phase Extraction (SPE) | |

| Internal Standard | This compound | |

| Limit of Detection (LOD) | 0.9 ng/mL (human urine) | |

| Limit of Quantification (LOQ) | 0.1 µg/L (urine) | |

| Precision (RSD%) | ≤11.2% (human urine) | |

| Recovery | ~100% (human urine) |

Experimental Protocols

Synthesis of this compound

The synthesis of deuterated compounds like this compound typically involves multi-step chemical processes. One common approach is to use deuterated starting materials or reagents in the synthesis pathway. For instance, deuterated analogues of metabolites can be produced through biotransformation or late-stage chemical synthesis from a deuterated parent compound. Another general method for preparing deuterated compounds involves treating an organic compound with heavy water (D₂O) under high-temperature and high-pressure conditions. The synthesis of deuterated lipids and surfactants has also been achieved using D₂O as the deuterium source with a metal catalyst. For specific applications, custom synthesis by specialized chemical suppliers is often employed to ensure high purity and isotopic enrichment.

Sample Preparation: Solid-Phase Extraction (SPE) of MHBMA from Urine

The following protocol is a generalized procedure for the extraction of MHBMA from urine using solid-phase extraction, a common technique for purifying and concentrating analytes from complex matrices.

-

Sample Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge the samples to remove any precipitate.

-

Acidification: Acidify a 1.0 mL aliquot of urine with 50 µL of concentrated formic acid to a pH of approximately 2.5.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 mg/L solution) to the acidified urine sample.

-

SPE Column Conditioning: Condition a solid-phase extraction column (e.g., C18 or Strata®-X) according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with an acidic aqueous solution.

-

Sample Loading: Apply the pre-treated urine sample to the conditioned SPE column.

-

Washing: Wash the column with a weak solvent (e.g., 2 mL of 0.1% formic acid) to remove interfering substances.

-

Elution: Elute the analyte (MHBMA) and the internal standard (this compound) from the column using an appropriate organic solvent mixture (e.g., 2 mL of an ethyl acetate/acetone mixture (2:1 v/v)).

-

Concentration and Reconstitution: Evaporate the eluate to near dryness under a stream of nitrogen or by vacuum centrifugation. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Analytical Method: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following provides a general framework for the analysis of MHBMA using LC-MS/MS with this compound as an internal standard.

-

Chromatographic Separation (LC):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: A flow rate suitable for the column dimensions and LC system.

-

Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample extract is injected.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) is commonly used, often in positive or negative ion mode depending on the analyte.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. In MRM, specific precursor-to-product ion transitions are monitored for both the analyte (MHBMA) and the internal standard (this compound).

-

Ion Transitions:

-

MHBMA: Monitor a specific transition (e.g., m/z 234.07 → 161.92).

-

This compound: Monitor the corresponding shifted transition (e.g., m/z 240.07 → 161.99).

-

-

-

Quantification:

-

The concentration of MHBMA in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of MHBMA and a constant concentration of this compound.

-

Visualizations

The following diagrams illustrate the metabolic pathway of 1,3-butadiene and a typical experimental workflow for MHBMA analysis.

Caption: Metabolic pathway of 1,3-butadiene to MHBMA.

Caption: Experimental workflow for MHBMA analysis.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the 1,3-butadiene exposure biomarker, MHBMA. Its use as an internal standard in isotope dilution LC-MS/MS methods allows for precise measurements in complex biological matrices. The detailed protocols and conceptual framework provided in this guide are intended to support researchers, scientists, and drug development professionals in their efforts to understand and mitigate the risks associated with 1,3-butadiene exposure.

References

- 1. Analysis of butadiene urinary metabolites by liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution | NIST [nist.gov]

The Utilization of MHBMA-d6 as an Internal Standard for the Accurate Quantification of 1,3-Butadiene Exposure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Butadiene, a significant environmental and occupational pollutant, is classified as a human carcinogen. Biomonitoring of its urinary metabolites is crucial for assessing human exposure and associated health risks. This technical guide provides a comprehensive overview of the use of deuterated monohydroxy-3-butenyl mercapturic acid (MHBMA-d6) as an internal standard for the precise and accurate quantification of 1,3-butadiene exposure through the analysis of its primary urinary biomarker, MHBMA. This document details the metabolic pathways of 1,3-butadiene, experimental protocols for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of quantitative data from various studies.

Introduction to 1,3-Butadiene and its Biomarkers

1,3-Butadiene (BD) is a volatile organic compound primarily used in the production of synthetic rubber and polymers. Human exposure occurs through inhalation from sources such as industrial emissions, automobile exhaust, and tobacco smoke.[1] BD is metabolized in the body by cytochrome P450 enzymes to form reactive epoxides, including 3,4-epoxy-1-butene (EB), which can then be detoxified by conjugation with glutathione (GSH).[2] This detoxification process leads to the formation of mercapturic acids that are excreted in the urine. The major urinary metabolites of BD are monohydroxy-3-butenyl mercapturic acid (MHBMA) and 1,2-dihydroxybutyl mercapturic acid (DHBMA).[3] MHBMA is considered a more specific and sensitive biomarker for recent exposure to low levels of BD compared to DHBMA, which has shown higher background levels in the general population.

The accurate quantification of these biomarkers is essential for exposure assessment. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification. This approach, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument response, thereby ensuring high precision and accuracy.

Metabolic Pathway of 1,3-Butadiene

The metabolic activation and detoxification of 1,3-butadiene is a complex process. The initial epoxidation is a critical step in its biotransformation. The resulting epoxide, EB, is a reactive electrophile that can either be hydrolyzed to 1,2-dihydroxy-3-butene or conjugated with glutathione. The glutathione conjugate is further metabolized to the mercapturic acid, MHBMA, which is then excreted in the urine.

Caption: Metabolic pathway of 1,3-butadiene leading to the formation of urinary biomarkers MHBMA and DHBMA.

Synthesis of this compound Internal Standard

A potential synthetic approach could involve the following general steps:

-

Preparation of a deuterated electrophile: This would likely start with a commercially available deuterated butene derivative, which would then be converted to a suitable electrophile, such as a deuterated epoxybutene or a deuterated bromo-butene.

-

Conjugation with N-acetyl-L-cysteine: The deuterated electrophile would then be reacted with N-acetyl-L-cysteine in a suitable solvent system to form the carbon-sulfur bond.

-

Purification: The final product, this compound, would be purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC).

It is crucial to characterize the final product thoroughly using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and isotopic purity.

Experimental Protocols

The following sections outline a typical workflow for the analysis of MHBMA in urine using this compound as an internal standard.

Sample Preparation

A robust sample preparation method is essential to remove interfering substances from the urine matrix and to concentrate the analytes of interest. Solid-phase extraction (SPE) is a commonly employed technique.

Protocol for Solid-Phase Extraction (SPE):

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to pellet any sediment.

-

To a 1 mL aliquot of the urine supernatant, add the internal standard solution (this compound).

-

Acidify the sample to a pH of approximately 3 with formic acid.

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

-

Load the acidified urine sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

-

Elute the analytes (MHBMA and this compound) with a stronger organic solvent, such as methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 10% methanol in water).

Caption: Experimental workflow for the analysis of MHBMA in urine using this compound as an internal standard.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is the analytical technique of choice for the quantification of MHBMA due to its high selectivity and sensitivity.

Typical LC-MS/MS Parameters:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for mercapturic acids.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte (MHBMA) and the internal standard (this compound).

-

MRM Transitions:

-

MHBMA: The specific m/z transitions will depend on the instrument and optimization, but a common transition is the deprotonated molecule [M-H]⁻ to a characteristic fragment ion.

-

This compound: The precursor ion will be shifted by 6 Da compared to the unlabeled MHBMA, and it will fragment to a corresponding shifted product ion.

-

-

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of 1,3-butadiene urinary biomarkers. These values can vary depending on the specific methodology and population studied.

Table 1: Methodological Parameters for MHBMA and DHBMA Analysis

| Parameter | MHBMA | DHBMA | Reference |

| Limit of Quantification (LOQ) | 0.1 µg/L | 1 µg/L | |

| Limit of Detection (LOD) - Human | 0.9 ng/mL | 23 ng/mL | |

| Limit of Detection (LOD) - Rat | 1.5 ng/mL | 33 ng/mL | |

| Precision (Human Urine) | ≤11.2% | ≤7.2% | |

| Precision (Rat Urine) | ≤17% | ≤19% | |

| Recovery (Human Urine) | ~100% | ~100% | |

| Recovery (Rat Urine) | ~115% | ~115% |

Table 2: Urinary Concentrations of MHBMA and DHBMA in Different Populations

| Population | MHBMA (µg/g creatinine) | DHBMA (µg/g creatinine) | Reference |

| Non-Smokers | |||

| Median | <5.0 | 159 | |

| Mean (Suburban-weekend) | 6.8 ± 2.6 ng/mL | 306 ± 242 ng/mL | |

| Median (n=1283) | <0.7 µg/L (isomer dependent) | 265 (252–277) | |

| Smokers | |||

| Median | <5.0 | 211 | |

| Median (n=884) | 1.46 (1.18–1.70) (isomer dependent) | 365 (347–388) | |

| Occupationally Exposed | |||

| Mean (Pre-shift) | 32.5 | - | |

| Mean (Post-shift) | 37.8 | - | |

| Mean (Toll Collectors) | 9.7 ± 9.5 ng/mL | 378 ± 196 ng/mL | |

| Animal Studies (Mice exposed to BD) | |||

| Mean (Male) | 1050.4 ± 954.9 | 455.9 ± 433.4 | |

| Mean (Female) | 4174.1 ± 2136.9 | 1978.2 ± 746.0 |

Conclusion

The use of this compound as an internal standard in isotope dilution LC-MS/MS methods provides a robust and reliable approach for the quantification of MHBMA, a key biomarker of 1,3-butadiene exposure. This technical guide has outlined the fundamental principles, from the metabolic fate of 1,3-butadiene to detailed analytical protocols and a summary of expected urinary concentrations. By employing these methodologies, researchers and drug development professionals can accurately assess human exposure to this important carcinogen, which is critical for risk assessment and the development of potential mitigation strategies. The continued refinement of these analytical methods will further enhance our ability to understand the health effects of 1,3-butadiene exposure.

References

- 1. Determination of the major mercapturic acids of 1,3-butadiene in human and rat urine using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Smoking Cessation on Eight Urinary Tobacco Carcinogen and Toxicant Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

An In-depth Technical Guide to the Structure and Chemical Properties of MHBMA-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monohydroxybutenyl-mercapturic acid-d6 (MHBMA-d6) is the deuterated analogue of MHBMA, a key urinary biomarker for assessing human exposure to 1,3-butadiene. 1,3-butadiene is a significant environmental and industrial chemical classified as a human carcinogen. Accurate quantification of its metabolites is therefore crucial for toxicological studies and risk assessment. This compound serves as an essential internal standard in sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure precise and accurate measurement of MHBMA levels in biological matrices. This guide provides a comprehensive overview of the structure, chemical properties, and analytical applications of this compound.

Structure and Chemical Identity

MHBMA is a mixture of two constitutional isomers that are further complicated by the presence of stereoisomers. Consequently, this compound is also a mixture of deuterated isomers. The deuterium atoms are located on the butenyl moiety of the molecule.

The IUPAC names for the primary deuterated isomers are:

-

(2R)-2-acetamido-3-(1,1,2,3,4,4-hexadeuterio-1-hydroxybut-3-en-2-yl)sulfanylpropanoic acid

-

(2R)-2-acetamido-3-(1,1,2,3,4,4-hexadeuterio-2-hydroxybut-3-enyl)sulfanylpropanoic acid

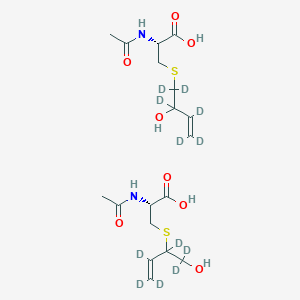

Chemical Structure of this compound Isomers

Caption: 2D structures of the two primary isomers of this compound.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound.

Table 1: General Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉D₆NO₄S | Axios Research[1] |

| Molecular Weight | 239.32 g/mol | Axios Research[1] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | General standard for internal standards |

| Appearance | Solid | Expected physical state |

Table 2: Computed Properties from PubChem (for the dimeric form C₁₈H₃₀N₂O₈S₂)

| Property | Value | Reference |

| Molecular Weight | 478.6 g/mol | PubChem[2] |

| Exact Mass | 478.21967922 Da | PubChem[2] |

| Hydrogen Bond Donor Count | 6 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 10 | PubChem |

| Rotatable Bond Count | 16 | PubChem |

| Complexity | 489 | PubChem |

Synthesis Methodology

A potential synthetic pathway for this compound would involve:

-

Synthesis of deuterated 1,2-epoxy-3-butene (epoxybutadiene-d6): This would be the critical starting material. The synthesis would likely involve the deuteration of a suitable four-carbon precursor followed by epoxidation.

-

Conjugation with N-acetyl-L-cysteine: The deuterated epoxide would then be reacted with N-acetyl-L-cysteine in an aqueous medium. This reaction would yield a mixture of the two this compound isomers.

-

Purification: The final product would be purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the this compound from unreacted starting materials and byproducts.

Experimental Protocols: Quantification of MHBMA in Urine

This compound is primarily used as an internal standard for the quantitative analysis of MHBMA in biological samples, typically urine, by LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 1.0 mL of urine, add 50 µL of concentrated formic acid to acidify the sample to a pH of approximately 2.5.

-

Internal Standard Spiking: Add a known amount (e.g., 10 µL of a 100 mg/L solution) of the this compound internal standard to the acidified urine sample.

-

Homogenization: Vortex the sample to ensure thorough mixing.

-

SPE Cartridge Conditioning: Condition an Isolute ENV+ cartridge (or equivalent) with methanol followed by 0.3% formic acid.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interfering substances.

-

Elution: Elute the analytes (MHBMA and this compound) from the cartridge using an appropriate solvent.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following table outlines typical mass spectrometry parameters for the analysis of MHBMA and this compound.

Table 3: Mass Spectrometry Parameters

| Analyte | Retention Time (min) | Parent Ion (m/z) | Daughter Ion (m/z) | Ionization Mode | Reference |

| MHBMA | 2.12 | 234.07 | 161.92 | Positive | WUR eDepot |

| This compound | 2.05 | 240.07 | 161.99 | Positive | WUR eDepot |

Chromatographic Conditions: A C18 reverse-phase column is typically used for the separation of MHBMA isomers. A gradient elution with a mobile phase consisting of water and acetonitrile, both with a small percentage of formic acid, is commonly employed.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the analysis of MHBMA in urine using this compound as an internal standard.

Caption: Workflow for the quantification of urinary MHBMA.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of MHBMA, a critical biomarker of 1,3-butadiene exposure. Its use as an internal standard in LC-MS/MS methods allows for the correction of matrix effects and variations in sample processing, thereby ensuring high-quality data in human biomonitoring studies. This technical guide provides essential information on the structure, properties, and analytical application of this compound for researchers and professionals in the fields of toxicology, epidemiology, and drug development.

References

The Role of MHBMA-d6 in Human Biomonitoring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human biomonitoring is a critical tool for assessing exposure to environmental and occupational chemicals. For 1,3-butadiene, a known human carcinogen found in industrial emissions, vehicle exhaust, and tobacco smoke, accurate and sensitive biomarkers are essential for risk assessment. Monohydroxybutenyl mercapturic acid (MHBMA), a urinary metabolite of 1,3-butadiene, has emerged as a key biomarker for recent exposure. To ensure the accuracy and precision of MHBMA quantification in complex biological matrices like urine, stable isotope-labeled internal standards are indispensable. This technical guide provides an in-depth overview of the use of deuterated MHBMA (MHBMA-d6) in human biomonitoring, focusing on analytical methodologies, quantitative data, and the underlying metabolic pathways.

Core Principles: The Utility of Deuterated Internal Standards

In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are considered the gold standard. This compound, a version of MHBMA where six hydrogen atoms have been replaced by deuterium, is chemically almost identical to the native analyte. This near-identical physicochemical behavior ensures that it experiences similar extraction recovery, chromatographic retention, and ionization efficiency as the endogenous MHBMA. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise correction for analytical variability and matrix effects, thereby enhancing the accuracy and reliability of the quantitative results.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of MHBMA in human urine, highlighting the performance of analytical methods that utilize a deuterated internal standard.

Table 1: Analytical Method Performance for MHBMA Quantification

| Parameter | Human Urine | Rat Urine | Reference |

| Precision (%RSD) | ≤11.2% | ≤17% | [1] |

| Recovery | ~100% | ~115% | [1] |

| Limit of Detection (LOD) | 0.9 ng/mL | 1.5 ng/mL | [1] |

| Alternative LOD | 0.16 ng/mL | - | [2] |

Table 2: Biomonitoring Data for MHBMA in Human Urine

| Population | MHBMA Concentration (µg/g creatinine) | Reference |

| Butadiene Factory Workers (Pre-shift) | Mean: 32.5 (Range: 5.6 - 248.9) | [3] |

| Butadiene Factory Workers (Post-shift) | Mean: 37.8 (Range: 6.0 - 205) | |

| Smokers (Median) | 10.2 | |

| Non-smokers (Median) | 21.3 | |

| Normal Benchmark Value | <2 |

Experimental Protocols

The following is a detailed methodology for the analysis of MHBMA in human urine using LC-MS/MS with this compound as an internal standard, synthesized from various published protocols.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Aliquoting: Transfer 1.0 mL of human urine into a clean polypropylene tube.

-

Acidification: Add 50 µL of concentrated formic acid to acidify the urine to a pH of approximately 2.5. Homogenize the sample by vortexing.

-

Internal Standard Spiking: Add 10 µL of a 100 mg/L solution of this compound in a suitable solvent (e.g., methanol) to each sample. Vortex for approximately 15 seconds.

-

SPE Column Conditioning: Condition a Strata®-X solid-phase extraction column by passing 2 mL of methanol followed by 2 mL of 0.1% formic acid in water.

-

Sample Loading: Apply the acidified and spiked urine sample to the conditioned SPE column. Pass the sample through the column under a slight vacuum.

-

Washing: Wash the column with 2 mL of 0.1% formic acid to remove interfering substances.

-

Drying: Dry the column under vacuum.

-

Elution: Elute the analyte and internal standard from the column with an appropriate solvent, such as methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is typically used.

-

Mobile Phase: A gradient elution with a binary solvent system is employed.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the specific adduct and instrument sensitivity.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both MHBMA and this compound are monitored. The transitions will differ based on the specific isomer and deuteration pattern of the internal standard.

-

Quantification: The concentration of MHBMA in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of MHBMA and a constant concentration of this compound.

-

Synthesis of this compound (Internal Standard)

A detailed, published synthesis protocol specifically for this compound was not identified in the reviewed literature. However, based on the synthesis of related mercapturic acids and their deuterated analogs, a plausible synthetic route would involve the reaction of a deuterated N-acetyl-L-cysteine with a suitable electrophilic precursor of the hydroxybutenyl moiety. For instance, a method for the synthesis of N-acetyl-S-(3,4-dihydroxybutyl)cysteine mentions the potential for introducing a labeled acetate-d3 for use as an internal standard. This suggests that N-acetyl-d3-L-cysteine could be reacted with an appropriate butadiene-derived epoxide to yield the desired deuterated MHBMA. Researchers would need to adapt and optimize a synthetic procedure based on established methods for mercapturic acid synthesis.

Visualizing the Core Processes

Metabolic Pathway of 1,3-Butadiene to MHBMA

The following diagram illustrates the metabolic activation of 1,3-butadiene and the subsequent formation of MHBMA.

Caption: Metabolic pathway of 1,3-butadiene to MHBMA.

Experimental Workflow for MHBMA Biomonitoring

This diagram outlines the key steps in the analytical workflow for the quantification of MHBMA in human urine samples.

Caption: Experimental workflow for MHBMA biomonitoring.

Conclusion

The use of this compound as an internal standard is crucial for the reliable quantification of MHBMA in human biomonitoring studies. The analytical methods, primarily based on LC-MS/MS, offer the necessary sensitivity and selectivity to measure MHBMA concentrations in various populations, from occupationally exposed workers to the general public. The quantitative data presented in this guide provide valuable benchmarks for interpreting biomonitoring results. The detailed experimental protocol and workflow diagrams serve as a practical resource for researchers and scientists in the field of toxicology, epidemiology, and drug development, aiding in the accurate assessment of human exposure to 1,3-butadiene and its potential health risks.

References

understanding MHBMA as a biomarker of 1,3-butadiene exposure

An In-depth Technical Guide to Monohydroxy-3-butenyl Mercapturic Acid (MHBMA) as a Biomarker of 1,3-Butadiene Exposure

Introduction

1,3-Butadiene (BD) is a significant industrial and environmental chemical, primarily used in the production of synthetic rubber. It is also present in automobile exhaust, cigarette smoke, and forest fires.[1] The International Agency for Research on Cancer (IARC) has classified BD as "probably carcinogenic to humans" (Group 2A), and chronic exposure is associated with an increased risk of leukemia.[2][3] Given its carcinogenicity, monitoring human exposure to BD is crucial for risk assessment and ensuring workplace safety.

Biomonitoring provides a measure of the internal dose of a chemical by detecting the parent compound or its metabolites in biological samples. For 1,3-butadiene, urinary mercapturic acids are key biomarkers of exposure.[4] This guide focuses on monohydroxy-3-butenyl mercapturic acid (MHBMA), a specific and sensitive biomarker for recent exposure to BD. We will delve into the metabolic pathways leading to MHBMA formation, analytical methodologies for its detection, and a summary of quantitative data from exposure studies.

Metabolism of 1,3-Butadiene and Formation of MHBMA

The toxicity and carcinogenicity of 1,3-butadiene are linked to its metabolic activation into reactive electrophilic intermediates.[5] This process is primarily mediated by Cytochrome P450 enzymes, particularly CYP2E1.

The metabolic activation proceeds as follows:

-

Oxidation of 1,3-Butadiene: BD is first oxidized to form the reactive epoxide, 3,4-epoxy-1-butene (EB).

-

Detoxification Pathways: EB can follow two primary detoxification routes:

-

Hydrolysis: EB can be hydrolyzed by epoxide hydrolase to form 1,2-dihydroxy-3-butene (DHB). This diol is then conjugated with glutathione (GSH) and further processed to be excreted in the urine as 1,2-dihydroxybutyl mercapturic acid (DHBMA).

-

Direct Glutathione Conjugation: Alternatively, EB can be directly conjugated with glutathione (GSH). This conjugate is then metabolized through a series of steps into the final urinary metabolite, monohydroxy-3-butenyl mercapturic acid (MHBMA), which is a mixture of isomers.

-

Mice, which are more sensitive to BD-induced carcinogenesis than rats or humans, exhibit a much lower rate of hydrolytic metabolism, leading to lower DHBMA/(DHBMA + MHBMA) ratios and higher levels of hemoglobin adducts formed from EB. This highlights the importance of the metabolic pathway in determining species-specific toxicity.

MHBMA as a Quantitative Biomarker of Exposure

MHBMA is considered a more sensitive and specific biomarker for recent BD exposure than DHBMA. This is because DHBMA has been found to have relatively high natural background levels in urine, which can interfere with the detection of low-level exposures. In contrast, studies have shown that MHBMA originates almost exclusively from exogenous exposure to BD.

The measurement of urinary MHBMA can detect 8-hour time-weighted average (TWA) airborne exposures to BD as low as 0.13 ppm. Statistically significant relationships have been established between the concentration of MHBMA in urine and the levels of airborne BD, making it a reliable quantitative indicator of recent exposure.

Quantitative Data Summary

The following tables summarize quantitative data on MHBMA levels from various exposure scenarios.

Table 1: Urinary MHBMA Concentrations in Occupational Exposure Studies

| Population | Exposure Group | Airborne BD (8-hr TWA) | Urinary MHBMA (µg/L) | Urinary MHBMA (µg/g creatinine) | Reference |

| BD Manufacturing Workers | Low Exposure (n=21) | < 1 ppm | - | - | |

| BD Manufacturing Workers | High Exposure (n=5) | > 1 ppm | - | - | |

| BD/SBR Workers | Pre-shift (n=66) | - | - | 32.5 (mean) | |

| BD/SBR Workers | Post-shift (n=66) | - | - | 37.8 (mean) | |

| Control Group (No Occupational Exposure) | End of Shift Samples | - | 0.34 - 5.5 (2.5-97.5 percentile) | - |

Note: SBR refers to styrene-butadiene rubber production.

Table 2: Urinary MHBMA Concentrations in Environmental and Smoker Exposure Studies

| Population | Smoking Status | Urinary MHBMA (ng/mL) | Urinary MHBMA (ng/mg creatinine) | Urinary MHBMA (µg/g creatinine) | Reference |

| General Population (n=54) | Non-Smokers | - | - | <5.0 (median) | |

| General Population (n=40) | Smokers | - | - | <5.0 (median) | |

| General Population (n=59) | Non-Smokers | - | - | 21.3 (median) | |

| General Population (n=61) | Smokers | - | - | 10.2 (median) | |

| General Population | Smokers | - | 3 (mean) | - | |

| Toll Collectors | Mixed | 9.7 +/- 9.5 (mean +/- S.D.) | - | - | |

| Urban-Weekday Group | Mixed | 6.0 +/- 4.3 (mean +/- S.D.) | - | - | |

| Suburban-Weekend Group | Mixed | 6.8 +/- 2.6 (mean +/- S.D.) | - | - |

Table 3: Performance of Analytical Methods for MHBMA Detection

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%CV) | Reference |

| LC-MS/MS (Human Urine) | 0.9 ng/mL | - | ≤11.2% | |

| LC-MS/MS (Rat Urine) | 1.5 ng/mL | - | ≤17% | |

| Isotope Dilution UPLC-MS/MS | 0.16 ng/mL | - | ≤14.8% | |

| Isotope Dilution capLC-ESI-HRMS/MS | 0.22 pmol/mg Cr | 0.73 pmol/mg Cr | 4.4% | |

| UPLC-MS/MS | - | 0.1 µg/L | - |

Experimental Protocol for MHBMA Analysis

The standard method for the quantitative analysis of MHBMA in urine is isotope dilution liquid chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.

Detailed Methodology:

-

Sample Collection: Urine samples are typically collected at the end of a work shift to capture exposure during that period.

-

Sample Preparation:

-

An aliquot of urine (typically 1-2 mL) is taken.

-

The sample is acidified, often with formic acid, to a pH of approximately 2.5.

-

A known amount of an isotope-labeled internal standard (e.g., [d6]-MHBMA) is added to each sample to correct for analytical variability and matrix effects.

-

The sample is then subjected to Solid Phase Extraction (SPE) for purification and concentration. A common choice is a polymeric reversed-phase sorbent (e.g., Oasis HLB).

-

The SPE column is washed to remove interfering substances.

-

The analytes (MHBMA and the internal standard) are eluted from the column using an organic solvent mixture (e.g., ethyl acetate/acetone).

-

The eluate is evaporated and the residue is reconstituted in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Chromatography: The prepared sample is injected into a liquid chromatography system, typically using a C18 column, to separate MHBMA from other urinary components.

-

Ionization: The column eluent is introduced into the mass spectrometer, where molecules are ionized, usually via electrospray ionization (ESI).

-

Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for MHBMA and then detecting a specific product ion after fragmentation, ensuring high selectivity and sensitivity for quantification.

-

Quantification: The concentration of MHBMA in the original urine sample is calculated by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve.

-

Logical Relationships and Kinetic Considerations

The relationship between MHBMA and DHBMA provides insights into an individual's metabolic profile for 1,3-butadiene. The metabolic ratio DHBMA/(DHBMA + MHBMA) is a measure of the hydrolytic metabolism of the initial epoxide metabolite, EB. A higher ratio, as seen in humans compared to mice, indicates a greater capacity for detoxification via the hydrolysis pathway, which may be linked to lower cancer risk.

Furthermore, the two biomarkers have different urinary elimination kinetics. A recent study estimated the apparent urinary half-life of MHBMA to be significantly longer (19.7 ± 3.1 hours) than that of DHBMA (10.3 ± 1.9 hours). This longer half-life means that MHBMA can accumulate in the body during a work week of repeated exposure. This kinetic difference is a critical consideration for biomonitoring strategies.

-

DHBMA: With its shorter half-life, it is a better indicator of exposure during a single work shift.

-

MHBMA: Its tendency to accumulate makes it a more suitable biomarker for assessing exposure over several days or when the exact timing of exposure is uncertain.

Conclusion

MHBMA is a robust, sensitive, and specific biomarker for assessing recent human exposure to 1,3-butadiene. Its formation via direct conjugation of the reactive metabolite 3,4-epoxy-1-butene makes it a direct indicator of the bioactivation pathway. Unlike the more abundant metabolite DHBMA, MHBMA has minimal background levels, allowing for the reliable detection of low-level environmental and occupational exposures. Advanced analytical techniques, particularly isotope dilution LC-MS/MS, provide accurate and precise quantification of MHBMA in urine. Understanding its metabolic origin and kinetic properties in relation to other biomarkers is essential for the proper design and interpretation of biomonitoring studies, ultimately contributing to a more accurate risk assessment for this important human carcinogen.

References

- 1. Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Biomarkers of exposure to 1,3-butadiene as a basis for cancer risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3-BUTADIENE: BIOMARKERS AND APPLICATION TO RISK ASSESSMENT - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Purity of MHBMA-d6 Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity assessment of the deuterated reference standard, 3-methoxy-4-hydroxy-beta-methyl-amphetamine-d6 (MHBMA-d6). This internal standard is crucial for the accurate quantification of its non-deuterated counterpart, a significant biomarker of exposure to the industrial chemical 1,3-butadiene.[1][2][3] This document outlines the synthetic pathways, purification protocols, and analytical methodologies used to ensure the identity, purity, and stability of the this compound reference standard.

Introduction

MHBMA is a urinary metabolite of 1,3-butadiene, a compound classified as a probable human carcinogen.[2] Accurate monitoring of MHBMA levels in urine is essential for assessing occupational and environmental exposure to 1,3-butadiene. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing. This guide details the necessary procedures to produce and characterize a high-purity this compound reference standard suitable for these demanding analytical applications.

Synthesis of this compound

A plausible synthetic route, based on established chemical principles for the formation of mercapturic acid conjugates, is outlined below. The key is the introduction of the deuterium labels at a stable position within the molecule.

Synthesis Pathway

The synthesis of this compound likely proceeds through the reaction of a deuterated butadiene monoxide analog with N-acetyl-L-cysteine.

Caption: Plausible synthesis pathway for this compound.

Experimental Protocol (Hypothesized)

-

Step 1: Synthesis of Deuterated Butadiene Monoxide: Commercially available butadiene-d6 would be subjected to controlled epoxidation using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to yield butadiene monoxide-d6.

-

Step 2: Conjugation with N-acetyl-L-cysteine: The resulting butadiene monoxide-d6 is then reacted with N-acetyl-L-cysteine in a suitable solvent system, likely under basic conditions to facilitate the nucleophilic attack of the thiol group on the epoxide ring. This reaction results in a mixture of regioisomers of this compound.

-

Step 3: Purification: The crude reaction mixture is purified using chromatographic techniques, such as preparative high-performance liquid chromatography (HPLC), to isolate the this compound isomers from starting materials and byproducts.

Purity Assessment of this compound Reference Standard

Ensuring the high purity of the this compound reference standard is critical for its use in quantitative analysis. A combination of analytical techniques is employed to confirm its identity and quantify any impurities.

Analytical Methods

The following analytical methods are essential for the comprehensive characterization and purity assessment of the this compound reference standard:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary technique for both identification and quantification. It provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity. Isotope dilution LC-MS/MS is the standard method for the analysis of MHBMA in biological samples, utilizing this compound as the internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation. For a deuterated compound like this compound, NMR confirms the positions of the deuterium labels and provides detailed structural information. Quantitative NMR (qNMR) can be used for an accurate purity assessment against a certified reference material.

-

High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is used to assess the chromatographic purity of the standard, separating it from any non-deuterated or other impurities.

Quantitative Data Summary

The following tables summarize the key analytical data for a typical this compound reference standard.

Table 1: Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C₉H₉D₆NO₄S | |

| Molecular Weight | 239.32 g/mol | |

| Parent Ion [M+H]⁺ | m/z 240.07 | |

| Daughter Ion | m/z 161.99 | |

| Ionization Mode | Positive Electrospray (ESI+) |

Table 2: Purity Data (Hypothetical)

| Analytical Method | Purity Specification |

| HPLC-UV (210 nm) | ≥ 98.0% |

| qNMR | ≥ 98.0% (Isotopic Purity: ≥ 99% D) |

| LC-MS/MS | Conforms to structure |

Note: Specific purity values would be provided in the Certificate of Analysis from the supplier.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity assessment of an this compound reference standard.

Caption: Workflow for purity analysis of this compound.

Conclusion

The synthesis and rigorous purity assessment of the this compound reference standard are paramount for the reliable quantification of 1,3-butadiene exposure biomarkers. This guide has outlined the probable synthetic pathway and the essential analytical techniques required to characterize this critical internal standard. Researchers, scientists, and drug development professionals should ensure that any this compound reference standard used in their studies is accompanied by a comprehensive Certificate of Analysis detailing the purity and characterization data to guarantee the accuracy and validity of their analytical results.

References

Commercial Suppliers and Technical Guide for MHBMA-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-methoxy-4-hydroxy-beta-methyl-beta-nitrostyrene-d6 (MHBMA-d6), a deuterated analogue of a key biomarker. The guide covers its commercial availability, potential synthesis strategies, and its primary application as an internal standard in quantitative bioanalysis.

Commercial Availability

This compound is available from specialized chemical suppliers as a research-grade material. Below is a summary of the available product.

| Supplier | Product Name | Catalogue No. | Molecular Formula | Molecular Weight |

| Axios Research | MHBMA Component 1-d6 and 2-d6 Mixture | AR-M01744 | C₉H₉D₆NO₄S | 239.32 |

Note: The product from Axios Research is specified as a mixture of two components and is intended for analytical and research purposes only, not for human use[1].

Core Applications in Research and Drug Development

Deuterated compounds like this compound are invaluable tools in pharmaceutical research and development.[2][3][4] Their primary application is as internal standards in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[5] The use of a deuterated internal standard, a technique known as isotope dilution mass spectrometry, is considered the gold standard for high-accuracy quantification in complex biological matrices.

By replacing hydrogen atoms with their heavier, stable isotope deuterium, this compound is chemically almost identical to its non-deuterated counterpart but has a different mass. This allows it to be distinguished by a mass spectrometer while ensuring it behaves similarly during sample preparation and analysis. This corrects for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise measurements.

MHBMA is a known urinary metabolite of 1,3-butadiene, a compound of interest in toxicology and environmental health studies. Therefore, this compound is crucial for accurately quantifying exposure to 1,3-butadiene in human samples.

Potential Experimental Protocols

General Synthesis of β-Nitrostyrenes

While a specific protocol for the synthesis of this compound is not publicly available, a general method for the synthesis of related β-nitrostyrenes can be adapted. This typically involves a Henry reaction (nitroaldol condensation) between a substituted benzaldehyde and a nitroalkane.

Reaction: Vanillin (4-hydroxy-3-methoxybenzaldehyde) could be reacted with a deuterated nitroethane in the presence of a base catalyst.

Example Protocol Outline:

-

To a solution of an appropriate base (e.g., ammonium acetate) in a suitable solvent (e.g., acetic acid), add deuterated nitromethane (d3-nitromethane would be a starting point for the d6-analogue, though more complex deuterated precursors may be needed for full d6 labeling).

-

Add the benzaldehyde derivative (e.g., vanillin).

-

The reaction mixture is typically heated under reflux for several hours.

-

After cooling, the product is isolated by pouring the mixture into ice water and extracting with an organic solvent.

-

The crude product can then be purified using column chromatography.

This is a generalized procedure and would require optimization for the specific synthesis of this compound, including the choice of deuterated starting materials to achieve the desired d6 labeling pattern.

Quantitative Analysis of MHBMA in Biological Samples using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical workflow for the quantification of MHBMA in urine samples.

-

Sample Preparation:

-

A known amount of this compound (internal standard) is spiked into a measured volume of the urine sample.

-

The sample undergoes a clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances.

-

The cleaned-up sample is then evaporated to dryness and reconstituted in a solvent compatible with the LC-MS system.

-

-

LC-MS/MS Analysis:

-

The reconstituted sample is injected into an LC-MS/MS system.

-

The MHBMA and this compound are chromatographically separated on a suitable column.

-

The mass spectrometer is set up to monitor specific mass transitions for both the analyte (MHBMA) and the internal standard (this compound).

-

-

Data Analysis:

-

A calibration curve is generated by analyzing a series of standards with known concentrations of MHBMA and a fixed concentration of this compound.

-

The ratio of the peak area of MHBMA to the peak area of this compound is plotted against the concentration of MHBMA.

-

The concentration of MHBMA in the unknown samples is then calculated from the calibration curve using the measured peak area ratio.

-

Visualizations

Metabolic Pathway of 1,3-Butadiene

The following diagram illustrates the metabolic pathway of 1,3-butadiene, leading to the formation of urinary mercapturic acids, including MHBMA.

Caption: Metabolic activation of 1,3-butadiene to MHBMA.

Experimental Workflow for Bioanalysis

This diagram shows a typical experimental workflow for the quantification of an analyte in a biological sample using a deuterated internal standard.

References

The Role of Monohydroxy-3-butenyl Mercapturic Acid (MHBMA) in 1,3-Butadiene Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Butadiene (BD) is a significant environmental and occupational carcinogen, primarily found in tobacco smoke, automobile exhaust, and industrial emissions.[1][2] Its carcinogenicity is dependent on its metabolic activation to reactive electrophilic intermediates. This technical guide provides an in-depth examination of the metabolic pathway leading to the formation of monohydroxy-3-butenyl mercapturic acid (MHBMA), a key urinary biomarker of BD exposure. We will detail the enzymatic processes involved, present quantitative data on MHBMA levels in various populations, outline the experimental protocols for its detection, and visualize the core metabolic and experimental workflows. Understanding the nuances of BD metabolism and the role of MHBMA is critical for assessing exposure, evaluating cancer risk, and developing potential therapeutic or preventative strategies.

The Metabolic Activation and Detoxification of 1,3-Butadiene

The metabolism of 1,3-butadiene is a complex process involving both activation and detoxification pathways. The initial and rate-limiting step in BD's bioactivation is its oxidation by cytochrome P450 (CYP) enzymes, primarily CYP2E1 and CYP2A6, to form the reactive epoxide intermediate, 3,4-epoxy-1-butene (EB).[3][4][5] EB is a genotoxic compound that can form adducts with DNA.

From this critical juncture, the metabolic pathway can proceed in two primary directions: detoxification or further activation.

-

Detoxification via Glutathione Conjugation: EB can be conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs), particularly GSTT1 and GSTM1. This conjugation is a crucial detoxification step. Following conjugation, the resulting compound is further metabolized through the mercapturic acid pathway to form monohydroxy-3-butenyl mercapturic acid (MHBMA), which is then excreted in the urine. MHBMA exists as a mixture of isomers, including (R)/(S)-N-acetyl-S-(1-(hydroxymethyl)-2-propenyl)-L-cysteine and (R)/(S)-N-acetyl-S-(2-hydroxy-3-butenyl)-L-cysteine.

-

Hydrolysis and Further Metabolism: Alternatively, EB can be hydrolyzed by microsomal epoxide hydrolase (mEH) to form 1,2-dihydroxy-3-butene (butane-1,2-diol). This diol can then be conjugated with GSH to ultimately form 1,2-dihydroxybutyl mercapturic acid (DHBMA), another major urinary metabolite. EB can also be further oxidized by CYPs to the even more potent genotoxin, 1,2:3,4-diepoxybutane (DEB).

The balance between these pathways, heavily influenced by genetic polymorphisms in the involved enzymes (CYPs, GSTs, mEH), dictates the overall genotoxic potential of BD exposure in an individual.

Metabolic Pathway of 1,3-Butadiene to MHBMA

References

- 1. Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of trihydroxybutyl mercapturic acid, a urinary metabolite of 1,3-butadiene, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry of 1,3-butadiene metabolism and its relevance to 1,3-butadiene-induced carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for 1,3-Butadiene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Toxicological Significance of Measuring Monohydroxy-3-butenyl Mercapturic Acid (MHBMA) in Urine: An In-depth Technical Guide

An important clarification on terminology: The acronym MHBMA in toxicological literature refers to Monohydroxy-3-butenyl Mercapturic Acid , a key biomarker for exposure to the carcinogen 1,3-butadiene. This guide will focus on the toxicological significance of this compound. The compound 3-methoxy-4-hydroxymandelic acid is known as vanillylmandelic acid (VMA) and is primarily used as a biomarker for certain types of tumors, such as neuroblastomas, by indicating elevated catecholamine levels.[1][2][3][4]

Introduction

1,3-Butadiene (BD) is a volatile organic compound classified as a known human carcinogen by the International Agency for Research on Cancer (IARC), the U.S. Environmental Protection Agency (EPA), and the National Toxicology Program (NTP). Exposure is prevalent in occupational settings such as rubber and plastics manufacturing, as well as in the general environment from sources like vehicle exhaust and tobacco smoke. Monitoring human exposure to BD is crucial for risk assessment and the implementation of preventative measures. The measurement of urinary metabolites provides a non-invasive method for assessing the internal dose of BD. Among these metabolites, monohydroxy-3-butenyl mercapturic acid (MHBMA) has emerged as a sensitive and specific biomarker of recent exposure to BD. This technical guide provides a comprehensive overview of the toxicological significance of measuring MHBMA in urine for researchers, scientists, and drug development professionals.

Toxicological Profile of 1,3-Butadiene

Exposure to 1,3-butadiene is associated with a range of adverse health effects. Acute, high-level exposure can cause irritation of the eyes, nose, and throat, as well as neurological symptoms such as drowsiness and fatigue. Chronic exposure is of greater concern due to its carcinogenic potential. Epidemiological studies of workers in the styrene-butadiene rubber industry have shown an increased risk of leukemia and other hematopoietic cancers. Animal studies have demonstrated that chronic inhalation of 1,3-butadiene induces tumors at multiple sites.

The toxicity of 1,3-butadiene is mediated by its metabolic activation to reactive electrophilic intermediates. The primary metabolic pathway involves oxidation by cytochrome P450 enzymes to form 1,2-epoxy-3-butene (butadiene monoepoxide or BMO), a genotoxic metabolite. BMO can then be further metabolized to other reactive epoxides or detoxified through conjugation with glutathione (GSH).

The Metabolic Pathway of 1,3-Butadiene to MHBMA

The formation of MHBMA is a key detoxification pathway for 1,3-butadiene. The process begins with the cytochrome P450-mediated oxidation of 1,3-butadiene to 1,2-epoxy-3-butene (BMO). BMO is a reactive epoxide that can bind to DNA and other macromolecules, leading to genotoxicity. However, BMO can also be detoxified through two primary pathways: hydrolysis by epoxide hydrolase to form 1,2-dihydroxy-3-butene (butadiene-diol), or conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).

The conjugation of BMO with GSH is the initial step in the formation of MHBMA. This conjugate is then further metabolized through the mercapturic acid pathway, which involves sequential enzymatic cleavage of the glutamate and glycine residues, followed by N-acetylation of the remaining cysteine conjugate to form MHBMA, which is then excreted in the urine. MHBMA exists as two isomers: 1-hydroxy-2-(N-acetylcysteinyl)-3-butene and 2-hydroxy-1-(N-acetylcysteinyl)-3-butene.

The alternative pathway for BMO detoxification involves its hydrolysis to butadiene-diol, which can then be conjugated with GSH to ultimately form 1,2-dihydroxybutyl mercapturic acid (DHBMA). While DHBMA is also a urinary biomarker of BD exposure, MHBMA is considered more specific because DHBMA has been found to have higher natural background levels, potentially from endogenous sources.

Quantitative Data on Urinary MHBMA Levels

The concentration of MHBMA in urine is a reliable indicator of recent exposure to 1,3-butadiene. Levels are significantly higher in smokers and occupationally exposed workers compared to non-smokers.

| Population Group | Mean/Median MHBMA Level (µg/g creatinine) | Corresponding 8-hr TWA BD Exposure (ppm) | Reference |

| Non-Smokers | < 0.7 (median, below limit of detection for one isomer) | Not applicable | |

| Smokers | 1.46 (median, for 2-hydroxy-1-(N-acetylcysteinyl)-3-butene isomer) | Not applicable | |

| BD Factory Workers (Pre-shift) | 32.5 (mean) | Varied | |

| BD Factory Workers (Post-shift) | 37.8 (mean) | Varied | |

| Workers Exposed to Low BD Levels | Detectable | As low as 0.13 |

| Population Group | Mean/Median MHBMA Level (ng/mL) | Reference |

| Non-Smokers | 4.53 (median) | |

| Smokers | 26.6 (median) |

Note: Values can vary depending on the specific analytical method, the isomers of MHBMA measured, and individual metabolic differences.

Experimental Protocols for MHBMA Measurement in Urine

The quantitative analysis of MHBMA in urine is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Sample Preparation

-

Collection: A spot urine sample is collected.

-

Acidification: The urine sample (e.g., 1.0 mL) is acidified to a pH of approximately 2.5-3.0 with an acid such as formic acid.

-

Internal Standard Spiking: A solution containing a stable isotope-labeled internal standard (e.g., [d6]-MHBMA) is added to the sample to correct for matrix effects and variations in sample processing.

-

Solid Phase Extraction (SPE) (Optional but common): The sample may be purified using a solid-phase extraction cartridge to remove interfering substances.

-

Dilution: The prepared sample is often diluted with a suitable buffer or mobile phase before injection into the LC-MS/MS system.

LC-MS/MS Analysis

-

Chromatography:

-

LC System: An ultra-high-performance liquid chromatography (UPLC) system is commonly used.

-

Column: A reverse-phase C18 column (e.g., Acquity BEH C18 or HSS C18) is typically employed for separation.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile or methanol) is used.

-

Flow Rate: A typical flow rate is around 0.4-0.5 mL/min.

-

Column Temperature: The column is maintained at a constant temperature, for example, 50°C.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.

-

Detection: A tandem mass spectrometer (e.g., a triple quadrupole) is used for detection in multiple reaction monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for both MHBMA and its internal standard are monitored for quantification.

-

Quantification

Calibration curves are generated using control urine samples spiked with known concentrations of MHBMA. The concentration of MHBMA in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

Conclusion

The measurement of urinary MHBMA is a valuable tool in the toxicological assessment of 1,3-butadiene exposure. As a specific and sensitive biomarker of recent exposure, it provides crucial information for biomonitoring studies in both occupational and environmental settings. The well-established metabolic pathway from 1,3-butadiene to MHBMA, coupled with robust and sensitive analytical methods like LC-MS/MS, allows for accurate quantification of internal exposure. This data is essential for understanding the dose-response relationship of 1,3-butadiene's toxicity, assessing the effectiveness of exposure reduction strategies, and ultimately, protecting human health from this known carcinogen. The continued use and refinement of MHBMA as a biomarker will be vital for future research and public health initiatives related to 1,3-butadiene.

References

Methodological & Application

Quantitative Analysis of Monohydroxybutenyl Mercapturic Acid (MHBMA) in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monohydroxybutenyl mercapturic acid (MHBMA) is a key urinary biomarker for assessing exposure to 1,3-butadiene, a significant environmental and industrial chemical classified as a probable human carcinogen. Accurate and sensitive quantification of MHBMA is crucial for toxicological studies, human biomonitoring, and risk assessment. This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of MHBMA in biological matrices, such as urine and plasma. The use of a stable isotope-labeled internal standard, MHBMA-d6, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

MHBMA is a product of the metabolic detoxification of 1,3-butadiene. The pathway involves the oxidation of 1,3-butadiene to 3,4-epoxy-1-butene, which is then conjugated with glutathione (GSH). Subsequent enzymatic processing leads to the formation of MHBMA, which is then excreted in the urine.[1][2][3]

Metabolic Pathway of 1,3-Butadiene to MHBMA

Experimental Protocols

This section provides detailed protocols for sample preparation and LC-MS/MS analysis of MHBMA.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is adapted for the extraction of MHBMA from urine.[4]

Materials:

-

Urine samples

-

This compound internal standard solution (1 µg/mL in methanol)

-

Formic acid

-

Methanol

-

Deionized water

-

SPE cartridges (e.g., C18, 100 mg)

Procedure:

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitates.

-

To 1 mL of the urine supernatant, add 10 µL of the 1 µg/mL this compound internal standard solution.

-

Acidify the sample to approximately pH 3 with formic acid.

-

Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Load the acidified urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 2 mL of deionized water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is suitable for the extraction of MHBMA from plasma.

Materials:

-

Plasma samples

-

This compound internal standard solution (1 µg/mL in methanol)

-

Acetonitrile, ice-cold

Procedure:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the 1 µg/mL this compound internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of MHBMA and this compound.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5-95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS/MS) Parameters:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (analyte dependent) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | MHBMA: m/z 234.1 -> 105.1 This compound: m/z 240.1 -> 105.1 |

| Collision Energy | Optimized for the specific instrument and analyte |

| Dwell Time | 100 ms |

Experimental Workflow

Data Presentation

The quantitative data should be summarized in clear and concise tables.

Table 1: Calibration Curve and Quality Control (QC) Sample Data

| Analyte | Calibration Range (ng/mL) | r² | QC Low (ng/mL) | QC Mid (ng/mL) | QC High (ng/mL) |

| MHBMA | 1 - 1000 | >0.99 | 5 | 50 | 500 |

Table 2: Method Validation Parameters

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | Pass |

| Accuracy (%) | 85 - 115% | Pass |

| Precision (%CV) | ≤ 15% | Pass |

| LLOQ (ng/mL) | Signal-to-Noise > 10 | 1 |

Table 3: MHBMA Concentrations in Human Urine Samples (µg/g creatinine)

| Population | n | Mean ± SD | Range |

| Non-Smokers | 50 | 15.2 ± 8.5 | 2.1 - 35.7 |

| Smokers | 50 | 85.6 ± 42.1 | 25.4 - 210.3 |

Note: The data presented in these tables are representative and may vary depending on the specific study and population.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of MHBMA in biological matrices. The use of a deuterated internal standard, this compound, ensures accurate quantification by compensating for potential analytical variabilities. This methodology is well-suited for high-throughput analysis in clinical and research settings, enabling accurate assessment of 1,3-butadiene exposure and its potential health risks.

References

- 1. Kinetic Considerations in the Interpretation of Biomonitoring of 1,3-Butadiene Exposure by Determination of Urinary Mercapturic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. Determination of the major mercapturic acids of 1,3-butadiene in human and rat urine using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Isotope Dilution Mass Spectrometry of 3-methyl-4-hydroxybutyl Mercapturic Acid (MHBMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-4-hydroxybutyl mercapturic acid (MHBMA) is a key urinary biomarker for assessing exposure to 1,3-butadiene, a significant environmental and industrial pollutant. 1,3-butadiene is classified as a human carcinogen and is found in vehicle exhaust, cigarette smoke, and various industrial processes. Accurate and sensitive quantification of its metabolites is crucial for toxicological studies, epidemiological research, and in the development of pharmaceuticals where understanding metabolic pathways is essential. Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the precise measurement of MHBMA in biological matrices. This application note provides a detailed protocol for the quantification of MHBMA in human urine using IDMS.

Signaling Pathway of MHBMA Formation

1,3-butadiene undergoes metabolic activation primarily by cytochrome P450 enzymes to form electrophilic epoxides. These reactive intermediates can then be detoxified through conjugation with glutathione (GSH). This conjugate is further metabolized via the mercapturic acid pathway, ultimately leading to the formation and urinary excretion of MHBMA.

Caption: Metabolic pathway of 1,3-butadiene to MHBMA.

Experimental Protocol

This protocol outlines the necessary steps for the quantification of MHBMA in urine samples using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS).

Materials and Reagents

-

MHBMA analytical standard

-

Deuterated MHBMA internal standard (e.g., MHBMA-d4)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium hydroxide

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg, 1 mL)

-

Human urine samples

-

Standard laboratory glassware and equipment

Sample Preparation (Solid-Phase Extraction)

-

Thaw frozen urine samples to room temperature and vortex for 30 seconds.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Transfer 1 mL of the supernatant to a clean microcentrifuge tube.

-

Spike the urine sample with the deuterated internal standard (e.g., 50 µL of 1 µg/mL MHBMA-d4 in methanol).

-

Vortex the sample for 10 seconds.

-

Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of LC-MS grade water.

-

Load the spiked urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

Application Notes and Protocols for Urinary MHBMA Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monohydroxybutenyl mercapturic acid (MHBMA) is a urinary biomarker used to assess exposure to 1,3-butadiene, a known human carcinogen present in industrial emissions, vehicle exhaust, and cigarette smoke.[1][2] Accurate and reliable quantification of MHBMA in urine is crucial for toxicological studies, epidemiological research, and occupational exposure monitoring. This document provides detailed application notes and protocols for the sample preparation of urine for MHBMA analysis, primarily focusing on solid-phase extraction (SPE) and liquid-liquid extraction (LLE) techniques followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Data Presentation: Quantitative Performance of Sample Preparation Methods

The selection of an appropriate sample preparation method is critical for achieving the desired sensitivity, accuracy, and precision in urinary MHBMA analysis. The following table summarizes quantitative data from various studies employing different extraction techniques.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | "Dilute-and-Shoot" | Reference |

| Recovery | 87.1% - 107.9% | 92.9% - 108.8% (for related compounds) | Not explicitly stated, but involves simple dilution | [2][3] |

| Limit of Detection (LOD) | 0.16 ng/mL | Not explicitly stated for MHBMA | Below 2 ng/mL (for a related compound) | [4] |

| Limit of Quantification (LOQ) | 0.1 µg/L | 1 µg/L (for DHBMA, a related metabolite) | 1 ng/mL | |

| Precision (%RSD) | ≤14.8% | <7.0% (for related compounds) | Within 10% | |

| Sample Volume | 2-5 mL | 1.0 mL | 100 µL |

Experimental Workflows and Signaling Pathways

Urinary MHBMA Sample Preparation Workflow